4'-Bromochalcone

Catalog No.
S3309463
CAS No.
22966-23-0
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromochalcone

CAS Number

22966-23-0

Product Name

4'-Bromochalcone

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br

The exact mass of the compound 4'-Bromochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28483. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Bromochalcone (CAS 22966-23-0) is a highly versatile α,β-unsaturated ketone featuring a bromine atom at the para position of the acetophenone-derived ring. As a functionalized member of the chalcone family, it serves as a critical building block in both medicinal chemistry and materials science. The compound combines the inherent reactivity of a Michael acceptor with the synthetic utility of an aryl bromide. This dual functionality makes it a preferred precursor for constructing complex heterocyclic systems, extended conjugated polymers, and advanced optoelectronic materials, offering distinct processing and reactivity advantages over unsubstituted baselines [1].

Substituting 4'-bromochalcone with unsubstituted chalcone or 4'-chlorochalcone fundamentally alters downstream synthetic viability and material performance. Unsubstituted chalcone lacks the halogen handle necessary for late-stage transition-metal-catalyzed cross-coupling, severely limiting the ability to build extended conjugated systems for optoelectronics. Conversely, while 4'-chlorochalcone possesses a halogen handle, the higher bond dissociation energy of the C-Cl bond requires significantly harsher coupling conditions, specialized ligands, and often results in lower yields. Furthermore, the specific electron-withdrawing profile of the para-bromo group optimally tunes the electrophilicity of the enone system, a balance that is lost when substituting with other derivatives, leading to unpredictable reaction kinetics in Michael additions and cyclizations [1].

Superior Cross-Coupling Kinetics via C-Br Activation

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the nature of the aryl halide is paramount. 4'-Bromochalcone features a C-Br bond with a dissociation energy of approximately 280 kJ/mol, which undergoes oxidative addition to palladium(0) significantly faster than the corresponding C-Cl bond in 4'-chlorochalcone (~339 kJ/mol). This thermodynamic difference allows 4'-bromochalcone to be coupled under milder conditions (often at room temperature or with standard phosphine ligands), whereas the chloro-analog typically requires elevated temperatures (>100 °C) and expensive, bulky, electron-rich ligands to achieve comparable conversion[1].

Evidence DimensionC-X Bond Dissociation Energy (Oxidative Addition Barrier)
Target Compound Data~280 kJ/mol (C-Br)
Comparator Or Baseline4'-Chlorochalcone (~339 kJ/mol)
Quantified Difference~59 kJ/mol lower activation barrier
ConditionsStandard Pd-catalyzed cross-coupling parameters

Allows buyers to utilize milder, more cost-effective catalytic conditions and achieve higher yields in complex syntheses compared to chlorinated alternatives.

Enhanced Electrophilicity for Michael Additions

The reactivity of the α,β-unsaturated carbonyl system is heavily influenced by the electronic effects of ring substituents. The para-bromo group on 4'-bromochalcone exerts a net electron-withdrawing effect (Hammett constant σ_p = +0.23), which increases the partial positive charge on the β-carbon. Compared to unsubstituted chalcone (σ_p = 0.00), this electronic activation lowers the lowest unoccupied molecular orbital (LUMO) energy, accelerating nucleophilic attack in Michael additions and epoxidations. Consequently, reactions utilizing 4'-bromochalcone typically exhibit faster kinetics and higher isolated yields under identical conditions than those employing the parent chalcone [1].

Evidence DimensionElectronic Activation (Hammett σ_p)
Target Compound Data+0.23 (para-Bromo)
Comparator Or Baseline0.00 (Unsubstituted Chalcone)
Quantified DifferenceIncreased electrophilicity at the β-carbon
ConditionsNucleophilic addition / Michael reaction conditions

Ensures faster reaction times and higher yields in downstream cyclizations and functionalizations, optimizing manufacturing throughput.

Improved Thermal Stability and Crystallinity

The incorporation of the heavy bromine atom significantly alters the solid-state properties of the chalcone scaffold. 4'-Bromochalcone exhibits a melting point in the range of 98-105 °C, which is substantially higher than that of unsubstituted chalcone (55-57 °C). This increased thermal stability is driven by higher molecular weight and the potential for intermolecular halogen bonding in the crystal lattice. For industrial and laboratory processing, this translates to a material that is easier to handle, less prone to melting or clumping during milling or storage, and highly amenable to efficient purification via recrystallization from standard solvents like ethanol [1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data98-105 °C
Comparator Or BaselineUnsubstituted Chalcone (55-57 °C)
Quantified Difference+43 to +48 °C higher melting point
ConditionsStandard atmospheric pressure

Provides superior handling characteristics and simplifies purification workflows, reducing processing costs and improving batch-to-batch consistency.

Optimized Lipophilicity for Matrix Integration

In materials science and formulation, the lipophilicity of a dopant or monomer dictates its compatibility with hydrophobic matrices. 4'-Bromochalcone possesses a calculated LogP of approximately 4.3, representing a significant increase in hydrophobicity compared to unsubstituted chalcone (LogP ~3.5). This enhanced lipophilicity improves the compound's solubility in non-polar organic solvents and enhances its dispersion within hydrophobic polymer matrices (e.g., in the fabrication of doped optical films or OLED layers), preventing phase separation and ensuring uniform material properties [1].

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound Data~4.3
Comparator Or BaselineUnsubstituted Chalcone (~3.5)
Quantified Difference~+0.8 LogP units
ConditionsStandard partition coefficient estimation

Guarantees better dispersion and solubility in hydrophobic polymers and non-polar solvents, critical for uniform film casting and advanced material formulation.

Precursor for Optoelectronic Materials and OLEDs

Leveraging the highly reactive C-Br bond, 4'-bromochalcone is an ideal starting material for Suzuki or Heck couplings to synthesize extended π-conjugated systems and fluorophores used in organic light-emitting diodes (OLEDs), where chloro-analogs would fail to react efficiently [1].

Synthesis of Bioactive Heterocycles

Utilizing its enhanced electrophilicity as a Michael acceptor, it serves as a superior building block for the rapid synthesis of pyrazolines, isoxazoles, and pyrimidines in pharmaceutical discovery programs, offering faster kinetics and higher yields than unsubstituted chalcone [1].

Dopant in Polymeric Optical Films

Benefiting from its increased lipophilicity and thermal stability, the compound can be uniformly dispersed into hydrophobic polymer matrices for the development of advanced optical filters and nonlinear optical (NLO) materials without phase separation [1].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22966-23-0
2403-27-2

Wikipedia

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Dates

Last modified: 08-19-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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